molecular formula C13H22N2O B8160911 4-Ethynyl-N-pentylpiperidine-1-carboxamide

4-Ethynyl-N-pentylpiperidine-1-carboxamide

Cat. No.: B8160911
M. Wt: 222.33 g/mol
InChI Key: WLXBJUSPICGVSW-UHFFFAOYSA-N
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Description

4-Ethynyl-N-pentylpiperidine-1-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring substituted with an ethynyl group at the 4-position and a pentyl group at the nitrogen atom, along with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-N-pentylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-N-pentylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

4-Ethynyl-N-pentylpiperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-N-pentylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-N-pentylpiperidine-1-carboxamide is unique due to the presence of both the ethynyl and pentyl groups, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-ethynyl-N-pentylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-5-6-9-14-13(16)15-10-7-12(4-2)8-11-15/h2,12H,3,5-11H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXBJUSPICGVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)N1CCC(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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